molecular formula C6H14Cl2N2OS B7970054 N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate

Cat. No.: B7970054
M. Wt: 233.16 g/mol
InChI Key: OIZTXOYAJACMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate is a heterocyclic compound that contains a thiazole ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate typically involves the reaction of 2-methyl-1,3-thiazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydrate form also affects its solubility and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH.H2O/c1-5-8-6(3-7-2)4-9-5;;;/h4,7H,3H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZTXOYAJACMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.